

In-Depth Technical Guide to NCGC00351170: A Novel Antiplatelet Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00351170 is a novel small molecule that has emerged as a promising antiplatelet agent. It functions by disrupting the critical interaction between calcium- and integrin-binding protein 1 (CIB1) and the α IIb subunit of the integrin α IIb β 3 complex. This disruption effectively inhibits thrombin-induced human platelet aggregation, presenting a potential new therapeutic avenue for the prevention and treatment of thrombotic diseases. This technical guide provides a comprehensive overview of the available data on **NCGC00351170**, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

NCGC00351170 is a furoxan-based compound. While a dedicated PubChem entry for **NCGC00351170** is not readily available, chemical data has been aggregated from various chemical suppliers.



Property	Value	Source
CAS Number	886536-76-1	[1]
Molecular Formula	C18H14N2O6	[2][3]
Molecular Weight	354.31 g/mol	[1][3]
SMILES	O=C(C1=NON(=O)=C1C(=O) C=2C=CC=CC2OC)C=3C=CC =CC3OC	[2]
Appearance	Solid	[1]

Mechanism of Action

NCGC00351170 exerts its antiplatelet effect by targeting a key protein-protein interaction in the platelet signaling cascade. It is a structural analogue of a previously identified compound, NCGC00071855, and demonstrates a comparable potency profile. The primary mechanism involves the disruption of the binding between CIB1 and the αIIb subunit of the integrin αIIbβ3. [4]

The CIB1-αIIbβ3 Signaling Pathway

Integrin α IIb β 3 is a major receptor on the surface of platelets. Upon platelet activation by agonists like thrombin, "inside-out" signaling leads to a conformational change in α IIb β 3, increasing its affinity for ligands such as fibrinogen. This ligand binding is a critical step in platelet aggregation and thrombus formation.

CIB1 is a cytosolic protein that binds to the cytoplasmic tail of the αIIb subunit of resting integrin αIIbβ3. This interaction is believed to play a role in maintaining the integrin in a low-affinity state. By disrupting the CIB1-αIIb interaction, **NCGC00351170** is thought to interfere with the normal regulation of integrin activation, ultimately leading to an antiplatelet effect.[4]

Docking studies have revealed that **NCGC00351170** occupies a hydrophobic binding pocket on CIB1, where it forms hydrogen bonds with the amino acid residue Ser180.[4] This specific interaction prevents CIB1 from binding to α IIb, thereby modulating integrin signaling.



It is also noted that furoxans like **NCGC00351170** can be metabolized to produce nitric oxide and may induce ferroptosis, a form of programmed cell death. However, this is not believed to be the primary mechanism for its antiplatelet activity.[4]

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of **NCGC00351170**, based on standard laboratory practices.

Fluorescence Polarization (FP) Assay

This assay is used to measure the disruption of the CIB1- α IIb interaction by **NCGC00351170** in a high-throughput format.

Principle: A small, fluorescently labeled peptide derived from the αIIb cytoplasmic tail will have a low fluorescence polarization value when free in solution due to its rapid tumbling. When bound to the larger CIB1 protein, its tumbling is slowed, resulting in a high polarization value. A compound that disrupts this interaction will cause a decrease in the polarization value.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the fluorescently labeled αIIb peptide in an appropriate buffer (e.g., HEPES-buffered saline).
 - Prepare a stock solution of purified recombinant CIB1 protein in the same buffer.
 - Prepare serial dilutions of NCGC00351170 in the assay buffer.
- Assay Procedure:
 - \circ In a 384-well, low-volume, black microplate, add the fluorescently labeled α IIb peptide to all wells.
 - Add the CIB1 protein to the experimental wells.



- Add the serially diluted NCGC00351170 to the experimental wells. Control wells will contain either the peptide and CIB1 (maximum polarization) or just the peptide (minimum polarization).
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
 - Calculate the percentage of inhibition for each concentration of NCGC00351170.
 - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Platelet Aggregation Assay

This assay directly measures the effect of NCGC00351170 on platelet function.

Principle: Platelet-rich plasma (PRP) is turbid. When a platelet agonist like thrombin is added, platelets aggregate, causing the turbidity to decrease as more light passes through the sample. This change in light transmission is measured over time.

Methodology:

- Sample Preparation:
 - Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
 - Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
 - Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.

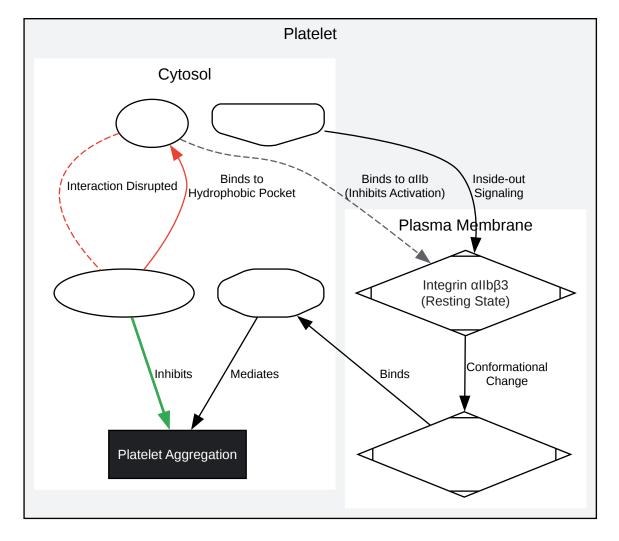


- Assay Procedure:
 - Pre-warm the PRP to 37°C.
 - Place a cuvette with PRP into a platelet aggregometer and establish a baseline reading.
 - Add a specific concentration of NCGC00351170 or vehicle control to the PRP and incubate for a short period.
 - Initiate platelet aggregation by adding a known concentration of an agonist (e.g., thrombin).
 - Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - The aggregometer software will generate aggregation curves.
 - The maximum percentage of aggregation is determined for each sample.
 - Compare the aggregation in the presence of NCGC00351170 to the vehicle control to determine the extent of inhibition.

Visualizations Signaling Pathway of NCGC00351170 Action



Mechanism of Action of NCGC00351170

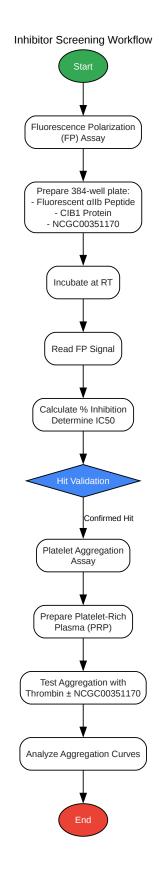


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Caption: Proposed mechanism of NCGC00351170 action.

Experimental Workflow for Inhibitor Screening





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Caption: Workflow for screening and validating inhibitors.



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